Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR

Übersicht

Beschreibung

Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR: is a chemical compound with the empirical formula C23H20N2O5 and a molecular weight of 404.42 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is characterized by its solid form and functional group Fmoc .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for preparing Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one involve several steps. The industrial production methods for this compound are not explicitly detailed in the available literature, but it is typically produced in controlled laboratory settings to ensure purity and consistency .

Analyse Chemischer Reaktionen

Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the Fmoc group or the pyridin-2-one core .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc compounds are primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino group during synthesis, allowing for sequential addition of amino acids without undesired side reactions. This method has been extensively documented in literature, highlighting its efficiency in producing peptides with high purity and yield.

Case Study:

A study demonstrated the use of Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one in synthesizing a peptide that exhibited enhanced biological activity due to its structural modifications facilitated by the Fmoc strategy .

Drug Development

In drug development, this compound has been instrumental in designing pharmaceuticals that target specific biological pathways. Its ability to form stable linkages with various biomolecules enables researchers to develop targeted therapies for complex diseases.

Table 1: Examples of Drug Development Applications

| Compound Name | Target Disease | Mechanism of Action |

|---|---|---|

| Peptide A | Cancer | Inhibition of tumor growth |

| Peptide B | Diabetes | Modulation of insulin sensitivity |

| Peptide C | Alzheimer's Disease | Prevention of amyloid plaque formation |

Bioconjugation

Bioconjugation involves attaching biomolecules to surfaces or other molecules, which is essential for creating targeted therapies and diagnostic tools. Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one facilitates bioconjugation processes by providing reactive sites for biomolecule attachment.

Case Study:

Research illustrated the successful bioconjugation of this compound with antibodies, resulting in enhanced specificity and efficacy in targeting cancer cells .

Analytical Chemistry

In analytical chemistry, this compound enhances the detection and quantification of various substances. Its unique chemical properties allow it to serve as a reagent in various analytical methods, improving the accuracy and reliability of results.

Table 2: Analytical Applications

| Technique | Application | Benefits |

|---|---|---|

| HPLC | Compound purification | High resolution and sensitivity |

| Mass Spectrometry | Molecular identification | Accurate mass determination |

| NMR Spectroscopy | Structural analysis | Detailed molecular insights |

Material Science

In material science, Fmoc derivatives are used to develop advanced materials with specific functional properties. This includes creating polymers that exhibit desirable mechanical and thermal characteristics.

Case Study:

A recent study reported the synthesis of a polymer using Fmoc-protected monomers, resulting in materials with improved thermal stability and mechanical strength suitable for industrial applications .

Wirkmechanismus

The mechanism of action of Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group, allowing for selective reactions at other functional sites on the molecule. This enables the compound to participate in various chemical transformations and biological interactions .

Vergleich Mit ähnlichen Verbindungen

Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one can be compared with other similar compounds, such as:

Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one: This compound shares a similar structure but may have different functional groups or substituents.

Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one: Another related compound with variations in the pyridin-2-one core or the Fmoc group.

The uniqueness of Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one lies in its specific combination of functional groups and its applications in various fields of research .

Biologische Aktivität

Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one (AldrichCPR) is a compound that has garnered attention in the fields of medicinal chemistry and molecular imaging due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various therapeutic areas.

Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C23H20N2O5 |

| Molecular Weight | 420.42 g/mol |

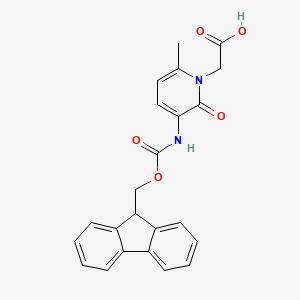

| Structure | Chemical Structure |

The compound features a fluorene-based Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is widely used in peptide synthesis to protect amino groups during solid-phase peptide synthesis (SPPS).

The biological activity of Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one is primarily linked to its role as a building block in peptide synthesis and its potential interactions with various biological targets. The compound's structure allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to proteins and enzymes.

Antiviral Properties

Pyridinone derivatives have been explored for their antiviral activities, particularly against viruses such as Hepatitis C. The mechanism often involves the inhibition of viral proteases or polymerases, which are essential for viral replication . The application of Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one in antiviral drug development could be significant.

Study 1: Peptide Synthesis Using Fmoc Chemistry

A study demonstrated the utility of Fmoc-based chemistry in synthesizing peptides that incorporate Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one. The peptides synthesized showed enhanced stability and bioactivity compared to traditional peptide constructs .

Study 2: Molecular Imaging Applications

In another research effort, the compound was evaluated for its potential as a contrast agent in molecular imaging. The incorporation of Fmoc derivatives into imaging agents improved their solubility and binding affinity, leading to better imaging quality in MRI applications .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5/c1-14-10-11-20(22(28)25(14)12-21(26)27)24-23(29)30-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-11,19H,12-13H2,1H3,(H,24,29)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWRQDDZALSSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.